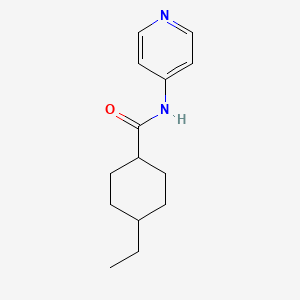
(S)-Amino Carnitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Amino Carnitine is a derivative of carnitine, a naturally occurring compound that plays a crucial role in the metabolism of fatty acids. Carnitine is essential for the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This compound, specifically, is the enantiomer of carnitine that has shown potential in various biochemical and medical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Amino Carnitine typically involves the enantioselective reduction of a suitable precursor, such as (S)-3-hydroxybutyrolactone. This process can be achieved through various methods, including chemical reduction using chiral catalysts or biocatalytic reduction using enzymes. The reaction conditions often require precise control of temperature, pH, and the concentration of reagents to ensure high enantiomeric purity.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms. For example, Escherichia coli strains can be engineered to express specific enzymes that catalyze the conversion of precursors to this compound. These processes are optimized for high yield and purity, often involving fermentation under controlled conditions followed by purification steps such as chromatography .
Chemical Reactions Analysis
Types of Reactions: (S)-Amino Carnitine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
(S)-Amino Carnitine has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It has potential therapeutic applications in treating metabolic disorders, cardiovascular diseases, and neurodegenerative conditions.
Industry: It is used in the production of dietary supplements and functional foods due to its role in energy metabolism
Mechanism of Action
(S)-Amino Carnitine exerts its effects primarily through its role in fatty acid metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This process is crucial for maintaining cellular energy homeostasis. Additionally, this compound has antioxidant properties, which help protect cells from oxidative stress. The molecular targets and pathways involved include the carnitine transporter proteins and enzymes involved in fatty acid oxidation .
Comparison with Similar Compounds
L-Carnitine: The most common form of carnitine, essential for fatty acid transport.
Acetyl-L-Carnitine: A derivative with enhanced ability to cross the blood-brain barrier, used in neuroprotection.
Propionyl-L-Carnitine: Another derivative with potential benefits in cardiovascular health.
Uniqueness: (S)-Amino Carnitine is unique due to its specific enantiomeric form, which can have different biological activities compared to its racemic or other enantiomeric counterparts. Its specific configuration allows for selective interactions with enzymes and transporters, making it a valuable compound in both research and therapeutic applications .
Properties
CAS No. |
125377-87-9 |
|---|---|
Molecular Formula |
C7H16N2O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-2-chloro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B1179991.png)

![N-benzyl-2-chloro-5-[(2-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B1179997.png)



